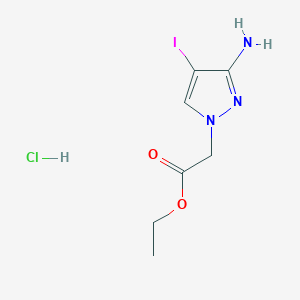![molecular formula C14H24ClN5 B15113790 1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113790.png)
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. The starting materials are usually pyrazole derivatives, which undergo alkylation and amination reactions to introduce the sec-butyl and ethyl groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts such as palladium or copper complexes and are carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-sec-butyl-1H-pyrazol-5-yl)methanol: This compound has a similar pyrazole structure but with a hydroxyl group instead of an amine group.
1-sec-butyl-1H-pyrazol-5-yl)methyl]propylamine: Similar structure with a propyl group instead of an ethyl group.
1-sec-butyl-1H-pyrazol-5-yl)methyl]heptylamine: Similar structure with a heptyl group instead of an ethyl group.
Uniqueness
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific combination of sec-butyl and ethyl substituents on the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C14H24ClN5 |
|---|---|
Molekulargewicht |
297.83 g/mol |
IUPAC-Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-4-12(3)19-14(7-9-17-19)11-15-10-13-6-8-16-18(13)5-2;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H |
InChI-Schlüssel |
FEWOJAMTOURDPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=CC=N1)CNCC2=CC=NN2CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one](/img/structure/B15113709.png)
![6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15113710.png)
![6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B15113714.png)
![6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15113717.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B15113730.png)
![N,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15113735.png)

![N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide](/img/structure/B15113748.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B15113763.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine](/img/structure/B15113773.png)
![1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B15113778.png)
![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B15113779.png)
![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15113782.png)
